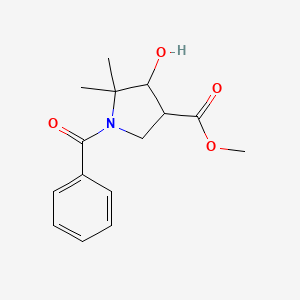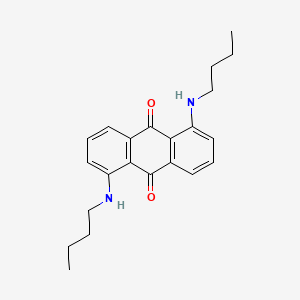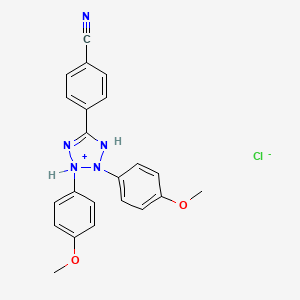
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride is a complex organic compound that belongs to the tetrazolium family. Tetrazolium compounds are widely used in biochemical assays, particularly in cell viability and proliferation studies. This specific compound is characterized by the presence of cyanophenyl and methoxyphenyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride typically involves the reaction of tetrazolium salts with appropriate aryl substituents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Potential use in diagnostic assays and therapeutic research.
Industry: Utilized in the development of biochemical sensors and analytical devices.
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with cellular components, leading to measurable changes in cell viability or metabolic activity. The molecular targets may include enzymes involved in redox reactions, and the pathways could involve electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Tetrazolium,5-(4-nitrophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
- 2H-Tetrazolium,5-(4-aminophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
Uniqueness
The presence of the cyanophenyl group in 2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride may impart unique electronic properties, making it distinct from other tetrazolium compounds. This uniqueness could be reflected in its reactivity and applications in various assays.
Propiedades
Fórmula molecular |
C22H20ClN5O2 |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
4-[2,3-bis(4-methoxyphenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzonitrile;chloride |
InChI |
InChI=1S/C22H19N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3,(H,24,25);1H |
Clave InChI |
JFEMCSLYJFWCCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[NH+]2N=C(NN2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


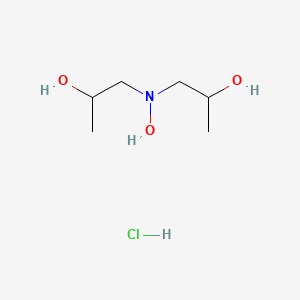




![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)
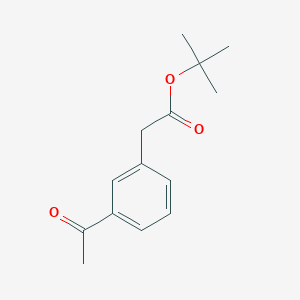
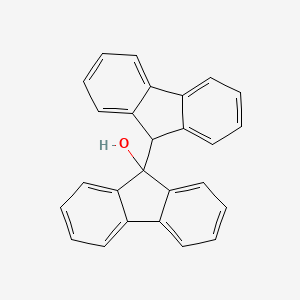
![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)
